4-Isopropylphenol

Description

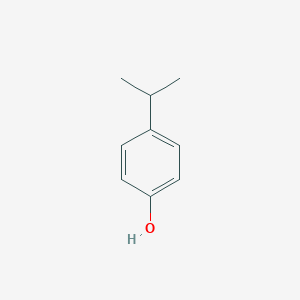

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUQWHNMBPIWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61260-32-0 (hydrochloride salt) | |

| Record name | 4-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5042299 | |

| Record name | 4-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 4-Isopropylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

222.00 to 223.00 °C. @ 760.00 mm Hg | |

| Record name | p-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-89-8 | |

| Record name | 4-Isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F59JOO816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.3 °C | |

| Record name | p-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropylphenol (CAS: 99-89-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Isopropylphenol (p-Cumenol), a significant organic compound in various industrial and research applications. It covers its physicochemical properties, synthesis methodologies, biological activities, and detailed experimental protocols.

Physicochemical Properties

This compound is a white to beige crystalline solid at room temperature. It is a member of the phenol class, characterized by a phenol ring substituted with an isopropyl group at the para (4) position. Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 99-89-8 | |

| Molecular Formula | C₉H₁₂O | |

| Molecular Weight | 136.19 g/mol | |

| Appearance | White to beige crystalline solid/mass | |

| Melting Point | 59-61 °C | |

| Boiling Point | 212-213 °C | |

| Density | 0.970 g/cm³ at 15 °C | |

| Vapor Pressure | 0.05 mmHg at 25 °C | |

| Flash Point | 110 °C (Pensky-Martens closed cup) | |

| Solubility | Slightly soluble in water; Soluble in ethanol and ethyl ether. | |

| logP (o/w) | 2.90 | |

| IUPAC Name | 4-(propan-2-yl)phenol | |

| Synonyms | p-Isopropylphenol, p-Cumenol, 4-Hydroxycumene |

Synthesis and Manufacturing

The industrial production of this compound primarily involves the alkylation of phenol with propylene. However, this process often yields isomeric mixtures, including ortho- and para-isopropylphenol, with the para-isomer being the minor product. Several methods have been developed to improve the yield and selectivity of this compound.

-

Alkylation of Phenol: The reaction of phenol with propylene using various catalysts is a common industrial method. The conditions and catalyst choice influence the ratio of ortho, para, and di/tri-substituted products.

-

Transalkylation of 2-Isopropylphenol: A process has been developed to prepare this compound by the transalkylation of 2-isopropylphenol in the presence of phenol and specific catalyst systems. This method improves the overall yield of the desired para-isomer.

-

Isolation from Natural Sources: this compound can be isolated from the oil of Eucalyptus polybractea.

-

Grignard Reagent Oxidation: It can be synthesized via the air oxidation of Magnesium para-iso-propylphenyl-bromide.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound. The following sections provide protocols for a laboratory-scale synthesis and common analytical techniques for quantification.

This protocol is based on a patented method to isomerize the ortho-isomer to the desired para-isomer, improving the overall yield.

Objective: To prepare this compound (4-IPP) from 2-isopropylphenol (2-IPP).

Materials:

-

Phenol

-

2-Isopropylphenol (2-IPP)

-

Catalyst: Trifluoromethane sulfonic acid (TFMSA) or a combination of sulfuric acid-treated clay and a molecular sieve.

-

Reaction vessel equipped with a stirrer, heater, and reflux condenser.

-

Distillation apparatus.

Procedure:

-

Reaction Setup: Charge the reaction vessel with phenol and 2-IPP. The initial mole ratio of phenol to 2-IPP should be between 6:1 and 2:1.

-

Catalyst Addition: Add the catalyst to the mixture. If using TFMSA, add approximately 1/20 to 1/1 parts per part of 2-IPP.

-

Reaction Conditions: Heat the mixture to a temperature between 110°C and 200°C with continuous stirring.

-

Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the 4-IPP/2-IPP ratio (e.g., by GC-MS). The target mole ratio is typically between 0.8 and 1.2.

-

Work-up and Isolation: Once the desired ratio is achieved, cool the reaction mixture.

-

Purification: Separate the components of the reaction mixture via fractional distillation. Phenol and any unreacted 2-IPP can be recovered and recycled. The fraction containing this compound is collected as the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive method for the quantification of this compound. The following is a general procedure that can be adapted.

Objective: To quantify the concentration of this compound in a sample matrix.

Instrumentation & Materials:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

GC Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent.

-

Helium (carrier gas)

-

Sample vials

-

This compound standard

-

Appropriate solvent (e.g., methanol, dichloromethane)

-

Internal Standard (e.g., 4-tert-butylphenol-d13).

Procedure:

-

Sample Preparation:

-

Liquid Samples (e.g., wine, water): Perform a liquid-liquid extraction with a suitable solvent or use headspace solid-phase microextraction (HS-SPME) for volatile analysis.

-

Solid Samples: Use an appropriate extraction technique like Soxhlet extraction.

-

Spike the sample with a known concentration of the internal standard.

-

-

Instrument Setup (Example Parameters):

-

Injector: 250°C, splitless or split mode.

-

Oven Temperature Program: Start at 50°C, ramp at 25°C/min to 130°C, then ramp at 10°C/min to 170°C, and finally ramp at 25°C/min to 300°C.

-

Carrier Gas Flow: Helium at ~2 mL/min.

-

MS Parameters: Source temperature 250°C. Acquire data in Selected Ion Monitoring (SIM) or full scan mode.

-

-

Calibration: Prepare a series of calibration standards of this compound with the internal standard in the same solvent as the samples. Run the standards to generate a calibration curve.

-

Analysis: Inject the prepared sample into the GC-MS.

-

Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the concentration by comparing its response relative to the internal standard against the calibration curve.

High-Performance Liquid Chromatography (HPLC) is a robust method for routine analysis of this compound.

Objective: To quantify the concentration of this compound in a sample matrix.

Instrumentation & Materials:

-

HPLC system with UV or Diode Array Detector (DAD)

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: HPLC-grade water with 0.1% formic or phosphoric acid.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

-

Sample vials, filters.

-

This compound standard.

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture). Filter the sample through a 0.45 µm filter to remove particulate matter.

-

Instrument Setup (Example Gradient):

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Gradient Program: Start with a suitable ratio of Mobile Phase A and B (e.g., 70% A, 30% B), then run a linear gradient to increase the concentration of Mobile Phase B over 15-20 minutes.

-

Equilibrate the column with the initial mobile phase composition before each injection.

-

-

Calibration: Prepare and run a series of calibration standards to generate a calibration curve based on peak area versus concentration.

-

Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Identify the this compound peak by its retention time. Determine the concentration from the calibration curve.

Biological Activity, Mechanism of Action, and Applications

This compound and its derivatives exhibit a range of biological activities and are used in various applications, from consumer products to pharmaceutical research.

-

Flavor and Fragrance: It is used as a flavoring and perfuming agent in cosmetics and other products.

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds, such as vinyl compounds. It is also an impurity found in the manufacturing of the anesthetic Propofol.

-

Antimicrobial Research: While this compound itself has some antimicrobial properties, related compounds have been studied more extensively. 4-isopropyl-3-methylphenol is used as an antibacterial and bactericidal agent. A structurally related compound, 4,4'-Isopropylidine-bis[2-isopropyl]phenol, shows potent activity against Gram-positive bacteria.

-

Endocrine Disruption Research: this compound is listed as a potential endocrine-disrupting compound. Studies on related phenols have shown interactions with various nuclear receptors, including estrogen and androgen receptors.

The precise antimicrobial mechanism of this compound is not extensively detailed, but the action of structurally similar phenols provides significant insight. Phenolic compounds generally exert their antimicrobial effects by disrupting the bacterial cell membrane. Their hydrophobicity allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components and dissipation of the proton motive force.

A specific mechanism has been elucidated for the related compound 4,4'-Isopropylidine-bis[2-isopropyl]phenol against Bacillus subtilis. This compound potently inhibits the synthesis of the bacterial cell wall by targeting and inhibiting the enzyme D-glutamate ligase . This enzyme is crucial for incorporating D-glutamic acid into the peptidoglycan precursor (UDP-muramyl-L-alanine), thereby halting cell wall construction.

Caption: Inhibition of bacterial cell wall synthesis by a 4-IPP derivative.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.

-

GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage.

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool, dry, well-ventilated area. Recommended storage is between +2°C and +8°C, often under an inert atmosphere to maintain quality.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention. If swallowed, do NOT induce vomiting and seek immediate medical attention. If inhaled, move the person to fresh air.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Caption: Logical workflow for selecting an analytical method for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenol, also known as p-cumenol, is an organic compound that belongs to the class of phenols. It consists of a phenol ring substituted with an isopropyl group at the para (4) position.[1][2] This compound and its derivatives are of significant interest in various fields, including the chemical industry, where it serves as a precursor in the production of bisphenol A (BPA), and in the fragrance and flavor industries.[2] Its antimicrobial properties also make it a subject of study in the development of new therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and reactivity.

Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding the behavior of the compound in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [3] |

| Molecular Weight | 136.19 g/mol | [4] |

| CAS Number | 99-89-8 | [3] |

| Appearance | White to tan crystalline solid | [4] |

| Melting Point | 59-62 °C | [3] |

| Boiling Point | 212-213 °C at 760 mmHg | [4] |

| Density | 0.987 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, chloroform, and methanol. | [3] |

| Vapor Pressure | 0.05 mmHg at 25 °C | [3] |

| Flash Point | 108 °C (closed cup) | [3] |

| Refractive Index | 1.5228 at 20 °C | [3] |

Chemical Properties

This compound exhibits chemical properties characteristic of phenols, influenced by the presence of the hydroxyl group and the isopropyl substituent on the aromatic ring.

| Property | Value | Reference |

| pKa | 10.19 ± 0.13 (Predicted) | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.90 | [4] |

The acidity of the phenolic hydroxyl group is a key chemical feature, allowing it to participate in acid-base reactions. The isopropyl group, being an electron-donating group, slightly increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet), aromatic protons, and the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for the nine carbon atoms, including the characteristic signals for the isopropyl group and the aromatic carbons. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and characteristic peaks for the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the isopropylphenol structure. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectra Acquisition:

-

Instrumentation: A 400 MHz NMR spectrometer.[5]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[6]

-

-

-

Attenuated Total Reflectance (ATR)-FTIR:

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.[7] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.[7]

-

-

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

-

Injector Temperature: 250 °C.[9]

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5 minutes.[9]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: Scan from m/z 40 to 400.

-

Determination of pKa

-

Instrumentation: A calibrated pH meter with a combination pH electrode and a magnetic stirrer.

-

Procedure:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.[10][11]

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[10][11]

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]

-

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound.[13]

-

Prepare solutions of this compound of the same concentration in each buffer solution.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at a wavelength where the protonated and deprotonated forms have different absorptivities against the pH.[14]

-

The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14]

-

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with propylene.[2]

Friedel-Crafts Alkylation of Phenol with Propylene

-

Reaction Principle: This reaction is an electrophilic aromatic substitution where the propylene, activated by a Lewis acid catalyst, acts as the electrophile that attacks the electron-rich phenol ring.[15][16]

-

Typical Procedure:

-

A mixture of phenol and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is prepared in a suitable reactor.[15][16]

-

Propylene gas is then bubbled through the reaction mixture at a controlled temperature and pressure.

-

The reaction typically yields a mixture of ortho- and para-isopropylphenol, with the para-isomer being the major product under optimized conditions.

-

The reaction is quenched, and the catalyst is removed.

-

The product mixture is then purified, usually by fractional distillation, to isolate the this compound.[17]

-

Biological Activity

While this compound is primarily known as a chemical intermediate, it and its derivatives have shown some biological activity. For instance, related compounds like thymol and its chlorinated derivatives exhibit antimicrobial and antibiofilm activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19] The mechanism of action for these phenolic compounds often involves disruption of the bacterial cell membrane. A structurally related compound, 4,4'-isopropylidine-bis(2-isopropyl)phenol, has been shown to inhibit the enzyme D-glutamate ligase, which is involved in the synthesis of the bacterial cell wall.[1] Although a specific signaling pathway for this compound has not been extensively elucidated, its structural similarity to other biologically active phenols suggests potential for further investigation in drug development.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The inclusion of structured data tables, detailed experimental protocols, and workflow diagrams aims to equip researchers, scientists, and drug development professionals with the necessary information for their work with this versatile compound. Further research into its biological activities and potential signaling pathway interactions could unveil new applications in the pharmaceutical and biomedical fields.

References

- 1. 4,4'-isopropylidine-bis(2-isopropyl)phenol, a new inhibitor for cell wall formation of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(99-89-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

- 15. jk-sci.com [jk-sci.com]

- 16. mt.com [mt.com]

- 17. US4484011A - Process for preparation of this compound - Google Patents [patents.google.com]

- 18. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isopropylphenol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropylphenol, a significant organic compound with applications in various chemical syntheses. This document details its molecular structure, physicochemical properties, and a complete experimental protocol for its synthesis via Friedel-Crafts alkylation.

Molecular Structure and Identification

This compound, also known as p-cumenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with an isopropyl group at the para (4) position. The presence of the hydroxyl (-OH) group on the aromatic ring classifies it as a phenol, imparting it with weakly acidic properties.

The molecular formula for this compound is C₉H₁₂O.[1] Its structure is confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

| Identifier | Value |

| IUPAC Name | 4-(Propan-2-yl)phenol[2] |

| CAS Number | 99-89-8[2] |

| Molecular Weight | 136.19 g/mol [3] |

| Molecular Formula | C₉H₁₂O[1] |

| Appearance | White solid[2] |

| Melting Point | 62 °C[2] |

| Boiling Point | 230 °C[2] |

| SMILES | CC(C)C1=CC=C(C=C1)O[2] |

| InChI | InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3[2] |

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. Below is a summary of typical data obtained from these analyses.

| Technique | Data |

| ¹H NMR | Spectral data reveals characteristic peaks for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. |

| ¹³C NMR | The carbon spectrum shows distinct signals for the aromatic carbons, including the carbon bearing the hydroxyl group and the isopropyl substituent, as well as the carbons of the isopropyl group itself. |

| IR Spectroscopy | The IR spectrum exhibits a broad absorption band characteristic of the phenolic -OH stretching, along with peaks corresponding to C-H aromatic and aliphatic stretching, and C=C aromatic ring vibrations. |

| Mass Spectrometry | The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound via Friedel-Crafts Alkylation

This compound is commonly synthesized through the Friedel-Crafts alkylation of phenol with propene.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid.[4][5] The reaction proceeds through the formation of an isopropyl carbocation from propene, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-director, leading to the formation of both 2-isopropylphenol and this compound. The para isomer is generally the major product due to steric hindrance at the ortho position.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Phenol

-

Propene (gas or liquid)

-

Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve phenol in an appropriate anhydrous solvent.

-

Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃) to the stirred solution. The reaction is exothermic, so cooling in an ice bath may be necessary.

-

Alkylation: Bubble propene gas through the solution at a controlled rate. Alternatively, if using liquid propene, add it dropwise. Maintain the reaction temperature as recommended by specific literature procedures, often ranging from room temperature to slightly elevated temperatures.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid to decompose the catalyst-phenol complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether).

-

Washing: Wash the organic layer successively with water, a saturated sodium bicarbonate solution to remove any unreacted phenol, and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the this compound from the ortho isomer and any other byproducts.[3]

Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, and compare the obtained data with literature values.

Reaction Mechanism: Friedel-Crafts Alkylation of Phenol

The following diagram illustrates the mechanism for the synthesis of this compound.

Caption: Synthesis of this compound via Friedel-Crafts alkylation of phenol with propene.

References

A Technical Guide to the Solubility of 4-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Isopropylphenol (also known as p-cumenol), a key intermediate in various chemical syntheses and a compound of interest in drug development. This document details the solubility profile of this compound in aqueous and organic solvents, outlines standardized experimental protocols for solubility determination, and presents logical workflows for these procedures. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, providing the necessary data and methodologies for the effective use of this compound.

Introduction to this compound

This compound is an organic compound consisting of a phenol ring substituted with an isopropyl group at the para position.[1] It is a white solid at room temperature and serves as a significant precursor in the industrial synthesis of various chemicals, including bisphenol A (BPA).[1] Its molecular structure, featuring both a hydrophilic hydroxyl group and a hydrophobic isopropyl-substituted benzene ring, imparts a distinct solubility profile that is crucial for its application in synthesis, formulation, and biological studies. Understanding its solubility is fundamental for process optimization, dosage form development, and predicting its environmental fate and biological interactions.

Solubility Profile of this compound

The solubility of this compound is dictated by the interplay between its polar hydroxyl group, capable of forming hydrogen bonds, and its nonpolar isopropylphenyl group. This dual nature results in limited solubility in water and generally good solubility in organic solvents.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given solvent system:

-

Solvent Polarity: this compound's solubility is highest in solvents with polarities that can effectively solvate both the hydroxyl and the alkyl-aromatic moieties.

-

Temperature: Generally, the solubility of solid compounds like this compound in liquid solvents increases with temperature.

-

pH: In aqueous solutions, the acidity of the phenolic hydroxyl group (pKa ≈ 10.19) means that at higher pH values, the compound will deprotonate to form the more soluble phenoxide ion.[2][3]

-

Presence of Other Solutes: The presence of salts or other organic molecules can either increase or decrease solubility through various intermolecular interactions.

Figure 1. Key factors influencing the solubility of this compound.

Quantitative and Qualitative Solubility Data

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Temperature (°C) | Reference(s) |

| Water | Polar Protic | 1102 mg/L | Slightly Soluble | 25 | [4] |

| Ethanol | Polar Protic | Data not available | Soluble | Not Specified | [5][6][7] |

| Ethyl Ether | Polar Aprotic | Data not available | Soluble | Not Specified | [5][6][7] |

| Methanol | Polar Protic | Data not available | Slightly Soluble | Not Specified | [2][3] |

| Chloroform | Nonpolar | Data not available | Slightly Soluble | Not Specified | [2][3] |

| Ethyl Acetate | Polar Aprotic | Data not available | Slightly Soluble | Not Specified | [2][3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The OECD Guideline for the Testing of Chemicals outlines standardized methods, such as the shake-flask method, to ensure data reliability and comparability.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved solute in the resulting solution.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a flask or vial containing the chosen solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the flask and place it in a constant temperature environment (e.g., a shaker bath set to 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the saturated solution should be centrifuged or filtered (using a filter material that does not adsorb the solute).

-

Sample Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be repeated to ensure reproducibility.

Figure 2. Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for this purpose.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be used.

-

Detection: UV detector set to the λmax of this compound (approximately 279 nm).

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides high specificity.

-

Typical Conditions:

-

Derivatization: The hydroxyl group of this compound is often derivatized (e.g., by silylation) to increase its volatility and improve chromatographic peak shape.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Ionization: Electron Ionization (EI).

-

Quantification: A calibration curve is constructed using derivatized standards. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

-

Conclusion

This guide has summarized the solubility characteristics of this compound, highlighting its slight solubility in water and good solubility in various organic solvents. The provided experimental protocol for the shake-flask method, coupled with appropriate analytical techniques like HPLC or GC-MS, offers a robust framework for obtaining reliable and reproducible solubility data. This information is essential for professionals in research and drug development to effectively handle and utilize this compound in their applications, from optimizing reaction conditions to designing effective formulation strategies. Further research to quantify the solubility in a wider range of organic solvents at various temperatures would be a valuable addition to the existing literature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 99-89-8 [chemicalbook.com]

- 3. This compound | 99-89-8 [amp.chemicalbook.com]

- 4. 4-isopropyl phenol, 99-89-8 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 99-89-8 [m.chemicalbook.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

A Technical Guide to the Physicochemical Properties of 4-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Isopropylphenol, a key intermediate in various chemical syntheses. The data is presented in a clear, tabular format for ease of reference. Furthermore, this guide outlines the standard experimental methodologies employed for the determination of these critical physical properties and includes a logical workflow diagram for the physicochemical characterization of solid organic compounds.

Physicochemical Data of this compound

The melting and boiling points of this compound are crucial parameters for its handling, purification, and application in synthetic chemistry. The following table summarizes the reported values from various sources.

| Property | Value | Conditions |

| Melting Point | 59-61 °C | |

| 59-62 °C | ||

| 60-64 °C | ||

| 61 °C | ||

| 62 °C | ||

| 62.3 °C | ||

| Boiling Point | 211-212 °C | |

| 212-213 °C | at 760 mmHg | |

| 222-223 °C | at 760 mmHg | |

| 228 °C | ||

| 230 °C | ||

| 112-115 °C | at 12 mmHg | |

| 109 °C | at 10 mmHg |

Experimental Protocols for Physical Property Determination

While the provided search results do not detail the specific experimental protocols used to determine the melting and boiling points of this compound in the cited literature, standard methodologies for such determinations are well-established in organic chemistry.

Melting Point Determination:

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The most common laboratory methods for determining the melting point are:

-

Capillary Method (Thiele Tube or Digital Melting Point Apparatus):

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a digital melting point apparatus. A thermometer or a digital temperature sensor is positioned to accurately measure the temperature of the heating medium and the sample.

-

Heating and Observation: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Procedure: A small, weighed amount of the sample is placed in a sealed pan, and an empty sealed pan is used as a reference. Both pans are heated at a controlled rate.

-

Data Analysis: When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

-

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Distillation Method:

-

Apparatus: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Procedure: The sample is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The sample is heated, and as it boils, the vapor rises, is condensed, and collects in the receiving flask.

-

Data Recording: The temperature is recorded when the vapor is continuously condensing on the thermometer bulb, and there is a steady drop of condensate from the bulb. This temperature is the boiling point at the ambient atmospheric pressure.

-

-

Micro Boiling Point Determination (Siwoloboff's Method):

-

Apparatus: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at the top end, is inverted and placed into the liquid. The fusion tube is then attached to a thermometer and heated in a Thiele tube.

-

Procedure: As the sample is heated, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The heat is then removed, and the liquid begins to cool.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external pressure.

-

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound like this compound.

Spectroscopic Data of 4-Isopropylphenol: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Isopropylphenol, complete with experimental protocols and data interpretation.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS No. 99-89-8).[1][2][3][4] It is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information about this compound. The guide presents quantitative data in structured tables, outlines detailed experimental methodologies, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent such as deuterochloroform (CDCl₃).[1][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~6.75 | Doublet | 2H | Ar-H (meta to -OH) |

| ~4.80 | Singlet | 1H | Ar-OH |

| ~2.85 | Septet | 1H | -CH(CH₃)₂ |

| ~1.20 | Doublet | 6H | -CH(CH₃)₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~153.5 | C-OH |

| ~141.0 | C-CH(CH₃)₂ |

| ~127.5 | Ar-CH (ortho to -OH) |

| ~115.0 | Ar-CH (meta to -OH) |

| ~33.5 | -CH(CH₃)₂ |

| ~24.0 | -CH(CH₃)₂ |

Note: These are typical chemical shift values and can be influenced by experimental conditions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is often obtained on a solid sample as a KBr disc or in a nujol mull.[1][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500 | Strong | Aromatic C=C ring stretch |

| ~1200-1300 | Strong | C-O stretch (phenol) |

| ~830 | Strong | p-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[8][9]

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~30 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M-CH₃]⁺ (Base Peak) |

| 91 | ~10 | [C₇H₇]⁺ |

| 77 | ~12 | [C₆H₅]⁺ |

The molecular weight of this compound is 136.19 g/mol .[2][10] The fragmentation pattern is characteristic of a phenol with an alkyl substituent.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : A small amount of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz) is used for analysis.[1][5]

-

¹H NMR Acquisition : The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition : A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum.

-

Data Processing : The final spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[10] The sample is vaporized in the ion source.[9]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[8][11]

-

Fragmentation : The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, stable ions.[9]

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates the ions based on their mass-to-charge ratio (m/z).[12]

-

Detection : The separated ions are detected by an electron multiplier, and the signal is amplified. The instrument records the abundance of each ion at a specific m/z value.

-

Data Presentation : The resulting mass spectrum is a plot of relative ion abundance versus m/z.[8] The most intense peak is called the base peak and is assigned a relative abundance of 100%.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 99-89-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound(99-89-8) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(99-89-8) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(99-89-8) IR Spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 10. This compound | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Natural Sources and Occurrence of 4-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, occurrence, and relevant biochemical pathways of 4-isopropylphenol. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this phenolic compound. This document summarizes quantitative data on its presence in various natural matrices, details experimental protocols for its extraction and analysis, and visualizes key biochemical and experimental workflows.

Introduction

This compound, also known as p-cumenol, is an aromatic organic compound with the chemical formula C₉H₁₂O. It consists of a phenol ring substituted with an isopropyl group at the para (4) position. While it has applications as a flavoring agent and in the chemical industry, its natural occurrence in various plant species and as a microbial metabolite is of significant interest to researchers in natural product chemistry and drug discovery. This guide explores the known natural sources of this compound and provides detailed technical information for its study.

Natural Occurrence of this compound

This compound has been identified as a constituent of several plants, particularly in their essential oils. Its presence is often associated with its biosynthetic precursor, p-cymene.

Occurrence in Plant Species

This compound has been reported in the following plant species:

-

Cuminum cyminum (Cumin): The essential oil of cumin seeds is a known source of various aromatic compounds, including this compound.[1]

-

Origanum dictamnus (Dittany of Crete): This plant, endemic to Crete, contains this compound in its essential oil.[2]

-

Eucalyptus polybractea (Blue Mallee): The essential oil from the leaves of this eucalyptus species has been reported to contain this compound.

Quantitative Data

The concentration of this compound in natural sources can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. While direct quantitative data for this compound is often limited, the concentration of its precursor, p-cymene, is more frequently reported and can provide an indication of the potential for this compound formation.

| Plant Species | Plant Part | Compound | Concentration Range | Reference |

| Cuminum cyminum | Seeds | p-Cymene | 3.54% - 17.4% of essential oil | [1][3] |

| Origanum dictamnus | Aerial Parts | p-Cymene | ~6.1% of essential oil | [2] |

| Eucalyptus polybractea | Leaves | p-Cymene | 1.23% - 2.75% of essential oil |

Note: The concentration of this compound itself is expected to be lower than that of p-cymene. Further quantitative studies focusing specifically on this compound are required for precise data.

Biosynthesis and Metabolism

Biosynthesis of p-Cymene (Precursor)

The biosynthesis of p-cymene, the direct precursor to this compound in many plants, originates from the terpenoid synthesis pathway. Geranyl pyrophosphate (GPP), formed through either the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway, is a key intermediate.

Microbial Metabolism of p-Cymene

Several microorganisms are capable of metabolizing p-cymene, which can lead to the formation of various phenolic compounds. While the direct conversion to this compound is not extensively documented, related transformations have been observed. For instance, some bacterial strains, such as those from the Rhodococcus genus, can hydroxylate p-cymene, although this often occurs at the methyl group to form 4-isopropylbenzyl alcohol.[4][5][6] Other microbial transformations have reported the formation of ortho- and meta-isopropylphenol from p-cymene by fungi like Penicillium claviforme.[4][5][6]

Experimental Protocols

Extraction of Essential Oils (Hydrodistillation)

A common method for extracting essential oils from plant material is hydrodistillation.

Materials:

-

Dried plant material (e.g., cumin seeds, oregano leaves)

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh a suitable amount of dried and ground plant material (e.g., 100 g).

-

Place the plant material into the round-bottom flask of the Clevenger apparatus.

-

Add distilled water to the flask to cover the plant material (e.g., 500 mL).

-

Set up the Clevenger apparatus with a condenser and a collection tube.

-

Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.

-

Continue the distillation for a set period (e.g., 3-4 hours), during which the steam and oil vapor will condense and collect in the collection tube. The oil, being less dense than water, will form a layer on top.

-

After cooling, carefully collect the essential oil from the collection tube.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).

Reagents and Standards:

-

High-purity helium as carrier gas.

-

This compound standard of known purity.

-

A suitable solvent for dilution (e.g., n-hexane or ethanol).

-

Internal standard (e.g., 2,6-dimethylphenol), if required for precise quantification.

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 1:50)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/minute.

-

Ramp to 280°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Quantification Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). If using an internal standard, add it to each standard solution at a constant concentration.

-

Sample Preparation: Dilute the extracted essential oil in the same solvent to a concentration that falls within the range of the calibration curve. Add the internal standard if used.

-

Analysis: Inject the standard solutions and the sample solution into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum (characteristic ions: m/z 136, 121, 91, 77).

-

Construct a calibration curve by plotting the peak area (or the ratio of the peak area of this compound to the peak area of the internal standard) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area (or area ratio) on the calibration curve.

-

Calculate the final concentration of this compound in the original essential oil, taking into account the dilution factor.

-

Signaling Pathways and Biological Activity

Phenolic compounds, in general, are known to interact with various cellular signaling pathways. This compound has been investigated for its potential as an endocrine-disrupting chemical, primarily through its interaction with nuclear hormone receptors.

Endocrine Disruption: Estrogen and Androgen Receptor Antagonism

This compound has been shown to act as an antagonist to both the estrogen receptor (ER) and the androgen receptor (AR). This means it can bind to these receptors without activating them, thereby blocking the binding and subsequent action of the natural hormones (estradiol and testosterone, respectively). This can disrupt normal endocrine signaling.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Composition, antimicrobial, antioxidant, and antiproliferative activity of Origanum dictamnus (dittany) essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. nveo.org [nveo.org]

- 6. [PDF] Microbial transformation of p-cymene | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-Isopropylphenol and Its Derivatives: From Chemical Properties to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropylphenol, a versatile phenolic compound, and its derivatives. The document details its chemical and physical properties, common synonyms, and explores its applications in research and drug development, with a particular focus on its antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided, alongside visualizations of key biological pathways.

Common Synonyms for this compound

This compound is known by a variety of names in commercial and academic literature. A comprehensive list of its common synonyms is provided in Table 1.

Table 1: Common Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | 4-(Propan-2-yl)phenol[1] |

| Common Synonyms | p-Isopropylphenol, p-Cumenol, Australol, 4-Hydroxycumene, p-Hydroxycumene[2][3] |

| CAS Number | 99-89-8[1][2] |

| EC Number | 202-798-8[1] |

| PubChem CID | 7465[1] |

| ChEBI ID | CHEBI:167172[1] |

| UNII | 9F59JOO816[1] |

| Trade Name | Prodox 133[3] |

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 2, providing essential data for laboratory and research applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molar Mass | 136.19 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 59-62 °C | [1] |

| Boiling Point | 212-213 °C | [1] |

| Density | 0.987 g/cm³ | |

| Solubility in Water | 1.102 g/L at 25 °C | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and methanol | [4] |

| pKa | 10.19 | [4] |

| logP | 2.90 | [2] |

| Vapor Pressure | 0.05 mmHg at 25 °C |

Applications in Research and Drug Development

This compound and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, particularly as antimicrobial agents. The phenolic hydroxyl group and the isopropyl substituent are key pharmacophores that can be readily modified to generate novel compounds with enhanced potency and selectivity.

Antimicrobial Activity

A notable derivative, 4,4'-isopropylidene-bis(2-isopropyl)phenol , has been identified as a potent inhibitor of bacterial cell wall synthesis in Gram-positive bacteria, specifically Bacillus subtilis. This compound exerts its effect by targeting and inhibiting the enzyme D-glutamate ligase (MurD) . This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The inhibition of D-glutamate ligase disrupts the integrity of the cell wall, leading to bacterial cell death.

Another class of derivatives, exemplified by 4-chloro-2-isopropyl-5-methylphenol (a chlorinated analog of thymol, a structural isomer of this compound), has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action for these compounds is the disruption of the bacterial cell membrane's integrity. This disruption leads to the leakage of intracellular components and ultimately, cell death. Furthermore, this compound has been shown to inhibit biofilm formation, a critical virulence factor for MRSA, and exhibits synergistic activity with conventional antibiotics like oxacillin.

Neurotoxicity

While the focus of research has been on antimicrobial applications, some studies have investigated other biological effects. For instance, 3-isopropylphenol , a structural isomer, has been shown to induce neurotoxicity in zebrafish larvae. The proposed mechanism involves the inhibition of the cAMP/PKA signaling pathway , which plays a crucial role in neuronal development and function. This finding highlights the importance of structure-activity relationship studies to delineate the therapeutic window and potential off-target effects of isopropylphenol derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol

This protocol describes a one-pot synthesis of a Mannich base derivative of this compound.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Morpholine

-

Ethanol

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add formaldehyde (2.0 eq) and morpholine (2.0 eq).

-

The reaction mixture is irradiated with an infrared lamp (250 Watts) for 20 minutes. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate solvent gradient to yield the pure product.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the standard microdilution method for determining the antimicrobial susceptibility of a compound.

Materials:

-

Test compound (e.g., 4-chloro-2-isopropyl-5-methylphenol)

-

Bacterial strain (e.g., MRSA)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the test compound are prepared in MHB in a 96-well plate.

-

A bacterial inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Each well is inoculated with the bacterial suspension.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

For MBC determination, aliquots from the wells showing no growth are plated on Mueller-Hinton Agar (MHA) plates.

-

The plates are incubated at 37 °C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay

This protocol describes a method to assess the ability of a compound to prevent biofilm formation.

Materials:

-

Test compound

-

Bacterial strain

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

96-well microtiter plates

-